molecular formula C15H19F2N3O3 B7347215 N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide

N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide

Cat. No. B7347215
M. Wt: 327.33 g/mol
InChI Key: DMIHGZXNDFQBMN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide, also known as DAA-1106, is a small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAA-1106 is a selective ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, which is located on the outer membrane of mitochondria.

Mechanism of Action

N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide binds to the TSPO with high affinity and selectivity, leading to changes in mitochondrial function and regulation of cellular processes. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, which is essential for the synthesis of steroid hormones and maintenance of membrane fluidity. The TSPO is also involved in the regulation of apoptosis, oxidative stress, and inflammation. This compound has been shown to modulate these processes in various in vitro and in vivo models.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of mitochondrial function, neuroinflammation, oxidative stress, and apoptosis. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. However, the exact mechanisms of these effects are still under investigation.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide has several advantages as a research tool, including its high affinity and selectivity for the TSPO, its ability to cross the blood-brain barrier, and its stability in biological fluids. However, this compound also has some limitations, including its relatively low water solubility and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide, including the development of more potent and selective TSPO ligands, the investigation of the role of the TSPO in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of TSPO ligands in these disorders. Additionally, the use of this compound as a tool to study mitochondrial function and regulation in other cellular processes may also be an area of future research.
Conclusion
In conclusion, this compound is a small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications and its role as a tool to study the TSPO and its functions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and other TSPO ligands may lead to the development of novel therapies for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide involves several steps, including the protection of the amine group, the formation of the diazepane ring, and the introduction of the difluoromethoxyphenyl group. The final product is obtained through a series of purification steps. The synthesis of this compound has been described in detail in several publications, including a patent application (US 2006/0073784 A1).

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and anxiety disorders. This compound has also been used as a tool to study the TSPO and its role in mitochondrial function, neuroinflammation, and neurodegeneration.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O3/c1-10-14(22)18-7-4-8-20(10)9-13(21)19-11-5-2-3-6-12(11)23-15(16)17/h2-3,5-6,10,15H,4,7-9H2,1H3,(H,18,22)(H,19,21)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHGZXNDFQBMN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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